Sodium 2-(indolin-1-yl)acetate
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Overview
Description
Sodium 2-(indolin-1-yl)acetate is a chemical compound that features an indole ring structure, which is a significant heterocyclic system in organic chemistry The indole nucleus is known for its presence in various bioactive molecules and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(indolin-1-yl)acetate typically involves the reaction of indoline with chloroacetic acid, followed by neutralization with sodium hydroxide. The reaction conditions generally include:
Step 1: Indoline is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
Step 2: The reaction mixture is heated to facilitate the formation of the desired product.
Step 3: The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(indolin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Sodium 2-(indolin-1-yl)acetate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving indole derivatives and their biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 2-(indolin-1-yl)acetate involves its interaction with various molecular targets, primarily through the indole ring. The indole nucleus can bind to multiple receptors and enzymes, influencing biological pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Indole-3-carboxaldehyde: A compound used in organic synthesis with a similar indole nucleus.
Uniqueness: Sodium 2-(indolin-1-yl)acetate is unique due to its specific functional groups and the presence of the sodium ion, which can influence its solubility and reactivity compared to other indole derivatives.
Properties
IUPAC Name |
sodium;2-(2,3-dihydroindol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.Na/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11;/h1-4H,5-7H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLPCBGKMVCVDP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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